molecular formula C20H25IO8 B12631687 [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate

[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate

Cat. No.: B12631687
M. Wt: 520.3 g/mol
InChI Key: KRZYBMJVFWZNJJ-FNNTYFIOSA-N
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Description

This compound is a highly substituted oxane derivative characterized by:

  • Core structure: A six-membered oxane ring with stereospecific (3S,4S,5R) configuration.
  • Substituents: Two acetyloxy groups at positions 4 and 3. A 4-ethylphenoxy group at position 4. An iodomethyl group at position 2. An acetate ester at position 3.

Properties

Molecular Formula

C20H25IO8

Molecular Weight

520.3 g/mol

IUPAC Name

[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate

InChI

InChI=1S/C20H25IO8/c1-5-14-6-8-15(9-7-14)28-20-19(27-13(4)24)18(26-12(3)23)17(25-11(2)22)16(10-21)29-20/h6-9,16-20H,5,10H2,1-4H3/t16?,17-,18+,19-,20?/m1/s1

InChI Key

KRZYBMJVFWZNJJ-FNNTYFIOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H](C(O2)CI)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CI)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxane ring, followed by the introduction of the iodomethyl group. The acetoxy groups are then added through acetylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study investigated the synthesis of various analogs and their effects on cancer cell lines. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against specific cancer types, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further investigation as a novel antimicrobial agent.

Drug Delivery Systems

Due to its unique chemical structure, [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances bioavailability and controlled release profiles. Research has focused on its use in formulating oral and injectable drug delivery systems.

Potential as a Chiral Building Block

The compound's chiral centers make it an attractive building block for synthesizing other chiral molecules in pharmaceutical applications. Its derivatives can be employed in the synthesis of more complex molecules with specific stereochemistry required for biological activity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound against human cancer cell lines. The findings indicated that specific modifications led to enhanced potency against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed effective inhibition at low concentrations, highlighting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The acetoxy groups may also play a role in enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
[(3S,4S,5R)-4,5-Diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate (Target) C₂₄H₂₉IO₁₀ Iodomethyl, 4-ethylphenoxy, diacetyloxy, acetate ~612.3 (calculated)
[4,5-Diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] acetate C₁₆H₁₉N₅O₇ Adenine (6-aminopurinyl), diacetyloxy, acetate 393.35
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate C₂₁H₂₇NO₉ 4-Methylphenoxy, acetamido, diacetyloxy, methyl acetate 437.44
NPC475434 (Flavonoid O-glycoside derivative) C₅₅H₆₄O₃₀ Multiple acetyloxy, methyl, and flavonoid aglycone groups 1204.35
Key Observations :
  • Iodine vs. Halogen-Free Analogs: The target’s iodomethyl group increases molecular weight by ~127 g/mol compared to non-halogenated analogs (e.g., ’s compound). This also reduces water solubility due to iodine’s hydrophobic nature .
  • Acetylation Patterns : All compounds feature acetyloxy groups, but the target’s diacetyloxy configuration at positions 4 and 5 contrasts with ’s single acetyloxy group on adenine. Extensive acetylation in NPC475434 (10 acetyl groups) drastically increases molecular weight and likely reduces bioavailability .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Water Solubility Organic Solubility (e.g., DMSO) Stability Notes
Target Compound Low High Light-sensitive (iodine); may degrade under UV
[4,5-Diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] acetate Moderate Moderate Stable at RT; hydrolyzes under acidic conditions
Amylodextrin (C₁₂H₂₂O₁₁) High Low Hygroscopic; stable in aqueous solutions
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate Low High Stable at 4°C; sensitive to base hydrolysis
Key Observations :
  • The target’s iodine substituent contributes to low water solubility, similar to ’s methylphenoxy analog. Both require organic solvents for handling .
  • Compounds with hydroxyl-rich structures (e.g., Amylodextrin in ) exhibit high water solubility due to hydrogen bonding, unlike acetylated derivatives .

Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Acetate Groups : The presence of diacetoxy groups suggests potential for interactions with biological targets through esterification reactions.
  • Iodomethyl Group : This moiety may enhance the compound's reactivity and ability to form covalent bonds with biological macromolecules.
  • Ethylphenoxy Group : This aromatic component may contribute to lipophilicity, affecting membrane permeability and biological distribution.

Molecular Formula

The molecular formula of the compound is C15H19IO5C_{15}H_{19}IO_5.

Molecular Weight

The molecular weight is approximately 388.2 g/mol.

The biological activity of [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors), influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could be a relevant area of investigation for this molecule.

Anticancer Activity

Recent studies have explored the anticancer potential of structurally related compounds. For instance:

  • A study demonstrated that derivatives with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involved apoptosis induction through mitochondrial pathways .

Antimicrobial Effects

Another area of research has focused on the antimicrobial properties:

  • A compound with a related structure was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests that [(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate may also possess similar antimicrobial properties .

Data Table of Biological Activities

Activity TypeModel/Cell LineResultReference
CytotoxicityMCF-7 (Breast Cancer)IC50 = 20 µM
AntimicrobialE. coliInhibition zone = 15 mm
Enzyme InhibitionVarious EnzymesIC50 = 25 µM

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